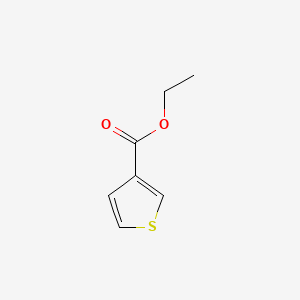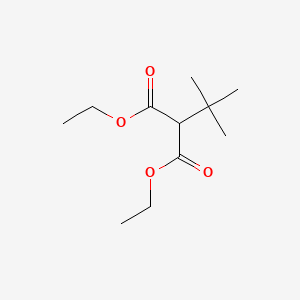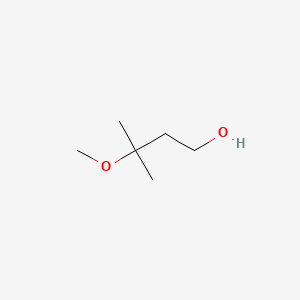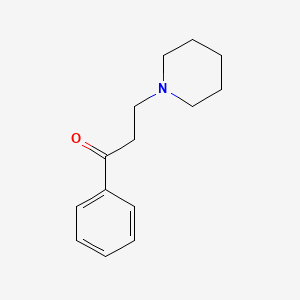
3-噻吩甲酸乙酯
概述
描述
Ethyl thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an ethyl ester group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
科学研究应用
Ethyl thiophene-3-carboxylate has a wide range of applications in scientific research:
作用机制
Target of Action
Ethyl thiophene-3-carboxylate is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientific studies due to its potential biological activity . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of potential effects .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability.
Result of Action
Given the reported activities of thiophene derivatives, it is possible that ethyl thiophene-3-carboxylate could have antimicrobial, antioxidant, anticorrosion, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl thiophene-3-carboxylate. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the environment
准备方法
Synthetic Routes and Reaction Conditions: Ethyl thiophene-3-carboxylate can be synthesized through various methods. One common approach involves the Gewald reaction, where a thiophene ring is formed by the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions . Another method involves the Fiesselmann synthesis, which uses thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods: In industrial settings, the synthesis of ethyl thiophene-3-carboxylate often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
化学反应分析
Types of Reactions: Ethyl thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Ethyl thiophene-3-carbinol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
相似化合物的比较
Thiophene-3-carboxylic acid: Lacks the ethyl ester group, making it more polar and less lipophilic.
Ethyl 2-aminothiophene-3-carboxylate: Contains an amino group, which can significantly alter its reactivity and biological activity.
Ethyl 2-methylthiophene-3-carboxylate: Features a methyl group at the second position, affecting its electronic properties and steric hindrance.
Uniqueness: Ethyl thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various functionalized thiophene derivatives with tailored properties for specific applications .
属性
IUPAC Name |
ethyl thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLMAQEMAJMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206120 | |
| Record name | Ethyl 3-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-80-4 | |
| Record name | 3-Thiophenecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-thenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-thenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-thenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl thiophene-3-carboxylate in the synthesis of C-thioribonucleosides and how does its structure contribute to the final compound's activity?
A1: Ethyl thiophene-3-carboxylate serves as a starting material for synthesizing C-thioribonucleoside analogues of tiazofurin, specifically thiophenthiofurin []. In this synthesis, it undergoes a C-glycosylation reaction with a protected 4-thio-D-ribofuranose derivative []. The resulting thiophene ring in thiophenthiofurin becomes a key structural feature, contributing to its ability to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH) []. This inhibition leads to an increase in IMP pools and a decrease in GTP levels, ultimately impacting cell growth and survival []. Research suggests that an electrophilic sulfur atom adjacent to the C-glycosidic bond, a feature present due to the incorporated thiophene ring, is crucial for the biological activity of these tiazofurin analogues [].
Q2: How does the conformational flexibility of thiophenthiofurin, synthesized using Ethyl thiophene-3-carboxylate, affect its biological activity compared to other tiazofurin analogues?
A2: Computational studies indicate that thiophenthiofurin, despite possessing the required structural features for activity (thiophene ring, sulfur atom adjacent to the C-glycosidic bond), exhibits lower activity compared to tiazofurin and thiophenfurin []. This difference in activity is attributed to the higher conformational flexibility of thiophenthiofurin compared to the more rigid structures of tiazofurin and thiophenfurin []. The constrained conformations of the latter two compounds are believed to enhance their binding affinity to their target, leading to greater potency []. Therefore, while Ethyl thiophene-3-carboxylate provides the essential structural components for activity, the conformational flexibility of the final compound significantly influences its overall efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














